Spectroscopic Characterization of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid: A Technical Guide
Spectroscopic Characterization of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid: A Technical Guide
Introduction
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is a molecule of interest due to its potential applications in medicinal chemistry and materials science, combining a carboxylic acid moiety, a cyclobutane ring, and a thioether linkage. Accurate structural elucidation and purity assessment are paramount for any research and development endeavor involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups. This guide will delve into the predicted spectroscopic signature of this compound, offering a baseline for researchers working with this or structurally related molecules.
The molecular structure of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is presented below:
Figure 1: Molecular Structure of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the cyclobutane ring, the methylene protons of the acetic acid group, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | - |
| Phenyl (ortho) | 7.4 - 7.6 | Multiplet | 2H | |
| Phenyl (meta) | 7.2 - 7.4 | Multiplet | 2H | |
| Phenyl (para) | 7.1 - 7.3 | Multiplet | 1H | |
| Acetic Acid (-CH₂COOH) | 2.5 - 2.8 | Singlet | 2H | - |
| Cyclobutane (-CH₂-) | 1.8 - 2.4 | Multiplets | 6H |
Interpretation:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-12 ppm) due to hydrogen bonding and its acidic nature.[1][2][3] This signal would disappear upon the addition of D₂O, confirming its identity.
-
Aromatic Protons: The protons on the phenyl ring will appear as a series of multiplets between 7.1 and 7.6 ppm. The exact splitting pattern will depend on the specific coupling constants between the ortho, meta, and para protons.
-
Acetic Acid Methylene Protons: The two protons of the methylene group adjacent to the carboxylic acid are expected to be a singlet around 2.5-2.8 ppm.[3][4] The deshielding effect of the carbonyl group causes this downfield shift.
-
Cyclobutane Protons: The six protons on the cyclobutane ring will likely appear as a complex set of overlapping multiplets in the range of 1.8-2.4 ppm.[5][6] The restricted rotation and puckered conformation of the cyclobutane ring can lead to non-equivalent protons with complex spin-spin coupling.[7][8]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 175 - 185 |
| Phenyl (ipso, C-S) | 130 - 140 |
| Phenyl (ortho, meta, para) | 125 - 135 |
| Quaternary Cyclobutane (C-S) | 50 - 60 |
| Acetic Acid (-CH₂COOH) | 35 - 45 |
| Cyclobutane (-CH₂-) | 20 - 35 |
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field, typically between 175 and 185 ppm.[1][3][9]
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the 125-140 ppm region. The ipso-carbon attached to the sulfur atom will have a distinct chemical shift compared to the other aromatic carbons.
-
Quaternary Cyclobutane Carbon: The quaternary carbon of the cyclobutane ring, bonded to the sulfur atom and the acetic acid side chain, is expected around 50-60 ppm.
-
Acetic Acid Methylene Carbon: The methylene carbon of the acetic acid group will appear in the 35-45 ppm range.
-
Cyclobutane Methylene Carbons: The three methylene carbons of the cyclobutane ring are expected to have chemical shifts in the 20-35 ppm range.[10] Due to the puckered nature of the ring, these may not be entirely equivalent and could show separate signals.
Experimental Protocol: NMR Spectroscopy
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| S-C stretch | 600 - 800 | Weak to Medium |
Interpretation:
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[1][3][4]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2][9]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane and acetic acid methylene groups will be just below 3000 cm⁻¹.[11]
-
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds in the phenyl ring.
-
C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region corresponds to the carbon-oxygen single bond stretching of the carboxylic acid.
Experimental Protocol: IR Spectroscopy
Figure 3: Workflow for IR Data Acquisition and Processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
The molecular weight of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid (C₁₂H₁₄O₂S) is 222.31 g/mol .[12] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 222.
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment | Notes |
| 222 | [C₁₂H₁₄O₂S]⁺ | Molecular Ion (M⁺) |
| 177 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 163 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |
| 123 | [C₇H₇S]⁺ | Phenylthio-cyclobutane fragment after rearrangement |
| 109 | [C₆H₅S]⁺ | Phenylthio radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
-
Molecular Ion: The presence of a peak at m/z = 222 would confirm the molecular weight of the compound.
-
Loss of Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment at m/z = 177.[1]
-
Loss of Acetic Acid Side Chain: Cleavage of the bond between the cyclobutane ring and the acetic acid side chain would result in the loss of a neutral CH₂COOH radical (59 Da), giving a fragment at m/z = 163.
-
Thioether Fragmentation: Thioethers can undergo complex rearrangements and fragmentations.[13][14] A prominent peak at m/z = 109 corresponding to the phenylthio radical cation ([C₆H₅S]⁺) is expected.
-
Phenyl Cation: A peak at m/z = 77 is characteristic of the phenyl cation ([C₆H₅]⁺).
Figure 4: Predicted Fragmentation Pathway for 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid.
Experimental Protocol: Mass Spectrometry
Figure 5: Workflow for Mass Spectrometry Data Acquisition and Interpretation.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently approach the characterization of this molecule. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. This synthesized guide serves as a valuable resource for anyone involved in the synthesis, purification, and analysis of this and related compounds, facilitating more efficient and effective research and development.
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